4-Methyl-3-oxo-2-phenylpentanenitrile
Overview
Description
4-Methyl-3-oxo-2-phenylpentanenitrile is a chemical compound with the CAS Number: 32039-89-7 . It has a molecular weight of 187.24 and its molecular formula is C12H13NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-oxo-2-phenylpentanenitrile consists of a phenyl group attached to a pentanenitrile chain with a methyl and a ketone functional group . The exact structure can be represented by the SMILES notation: CC©C(=O)C(C#N)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
4-Methyl-3-oxo-2-phenylpentanenitrile is a liquid at room temperature . It has a molecular weight of 187.24 g/mol .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : This compound has been used in the synthesis of a series of derivatives that were evaluated for their antimicrobial and anticancer potential .
- Methods of Application : The compound was used to synthesize a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
- Results : One of the synthesized compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine, showed significant antimicrobial activity (pMIC (ec) = 2.50 μM/mL) against Escherichia coli, comparable to the standard drug, norfloxacin (pMIC (ec) = 2.61 μM/mL) . Another compound, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, showed potent anticancer activity (IC (50) = 5 μg/mL) against HCT-116, a colon cancer cell line, more potent than the standard drug 5-fluorouracil (IC (50) = 6 μg/mL) .
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Scientific Field: Organic Chemistry
- Application : This compound is involved in condensation reactions .
- Methods of Application : 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .
- Results : The results of the reaction depend on the specific conditions, yielding different products .
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
4-methyl-3-oxo-2-phenylpentanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSRHCRSOSRCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxo-2-phenylpentanenitrile |
Synthesis routes and methods
Procedure details
Citations
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